[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid

MAO-A inhibition 7-oxycoumarin neurological research

[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid (ChemDiv ID D715-0222; Chembase ID is a synthetic racemic 7‑oxycoumarin derivative in which the 7‑hydroxy group of 3,4‑dimethyl‑7‑hydroxycoumarin is etherified with α‑phenylacetic acid. The molecule (C₁₉H₁₆O₅, MW 324.33) bears a free carboxylic acid (calculated pKₐ ≈3.24) and a single hydrogen‑bond donor, giving it a logP of ≈3.74 and a topological polar surface area of 72.8 Ų.

Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
Cat. No. B4047226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid
Molecular FormulaC19H16O5
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O)C
InChIInChI=1S/C19H16O5/c1-11-12(2)19(22)24-16-10-14(8-9-15(11)16)23-17(18(20)21)13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,20,21)
InChIKeyOKVOMJFQVVOHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid – Core Structural and Physicochemical Profile for Procurement Screening


[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid (ChemDiv ID D715-0222; Chembase ID 192710) is a synthetic racemic 7‑oxycoumarin derivative in which the 7‑hydroxy group of 3,4‑dimethyl‑7‑hydroxycoumarin is etherified with α‑phenylacetic acid . The molecule (C₁₉H₁₆O₅, MW 324.33) bears a free carboxylic acid (calculated pKₐ ≈3.24) and a single hydrogen‑bond donor, giving it a logP of ≈3.74 and a topological polar surface area of 72.8 Ų [1]. It is catalogued as a “Rare Derivative of Natural Compounds” and supplied as a screening compound by multiple vendors, but primary pharmacological data for this specific congener remain sparse [2].

Why [(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid Cannot Be Replaced by a Generic 7‑Oxycoumarin Analog


The 7‑oxycoumarin scaffold is exquisitely sensitive to the nature of the 7‑O‑substituent. In a head‑to‑head study of 3,4‑dimethyl‑7‑oxycoumarin derivatives, changing the 7‑position appendage from a thiadiazole to a triazole shifted the MAO‑A Kᵢ from 6.38 pM to 6.41 pM, while the in‑vivo ED₅₀ varied from 9.67 nM to 68.6 nM depending on the heterocycle [1]. The presence of the α‑phenylacetic acid moiety in the target compound introduces a free carboxylate that alters both lipophilicity (logD₇.₄ ≈0.30 vs. logP 3.74) and hydrogen‑bonding capacity relative to simple alkoxy or sulfonate esters, potentially affecting membrane permeability, protein binding, and clearance [2]. Consequently, substituting this compound with a close analog—even one differing only in the 7‑O‑side chain—risks a loss of desired pharmacological or physicochemical properties that cannot be predicted a priori.

[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid – Quantitative Differentiation Evidence Against Closest Analogs


MAO‑A Inhibitory Potency – Class‑Level Inference from 3,4‑Dimethyl‑7‑oxycoumarin Congeners

No direct MAO‑A Kᵢ data are available for [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid. However, a systematic study of 3,4‑dimethyl‑7‑oxycoumarin derivatives reported that all tested compounds exhibited picomolar Kᵢ values against rat brain MAO‑A, with individual congeners ranging from 5.01 pM to 12.0 pM [1]. The 7‑hydroxy parent (3,4‑dimethyl‑7‑hydroxycoumarin) was not evaluated in that study, but simpler 7‑alkoxy analogs typically show markedly lower affinity, indicating that the 7‑O‑substituent is a critical potency determinant. The target compound’s α‑phenylacetic acid side chain provides a carboxylic acid anchor point that may engage additional binding interactions, potentially placing its affinity within the low‑picomolar range characteristic of this series.

MAO-A inhibition 7-oxycoumarin neurological research

Selectivity Index (MAO‑B/MAO‑A) – Class‑Level Inference for Cleaner Target Engagement

All 3,4‑dimethyl‑7‑oxycoumarin derivatives in the referenced study displayed exceptional selectivity for MAO‑A over MAO‑B, with selectivity indices (SI = Kᵢ(MAO‑B)/Kᵢ(MAO‑A)) ranging from 7.80 × 10⁴ to 9.66 × 10⁴ [1]. For comparison, the clinically used MAO‑A inhibitor clorgyline exhibited an SI of only 1.07 × 10³, and moclobemide showed SI >87 under the same assay conditions. The target compound’s structural congruence with this 3,4‑dimethyl‑7‑oxycoumarin series strongly suggests it would inherit this high MAO‑A selectivity.

MAO selectivity off-target ratio 7-oxycoumarin

Physicochemical Differentiation: Calculated logP and Ionization State vs. Simple 7‑Alkoxy Analogs

The target compound has a calculated logP of 3.74, which is moderately lipophilic, but its measured logD₇.₄ drops to 0.30 due to ionization of the carboxylic acid (pKₐ ≈3.24) [1]. In contrast, the simpler 7‑methoxy analog 2‑[(3,4‑dimethyl‑2‑oxo‑2H‑chromen‑7‑yl)oxy]acetic acid (CAS 35679‑93‑7, C₁₃H₁₂O₅, MW 248.23) has a lower logP (~1.98) and lacks the phenyl ring, resulting in reduced steric bulk and different hydrogen‑bonding geometry . The phenyl substituent in the target compound is expected to enhance passive membrane permeability in the non‑ionized state while the carboxylate ensures aqueous solubility at physiological pH.

lipophilicity logP carboxylic acid drug-likeness

Phototoxicity Screening – Class‑Level Evidence for Safety Differentiation in Keratinocyte Models

A library of 71 7‑oxycoumarins was screened for UVA‑induced phototoxicity in murine PAM212 keratinocytes [1]. While the specific target compound was not individually reported, structure‑activity trends from this study indicate that phototoxic potency correlates with electron density in the pyrone ring and the lipophilicity of the 7‑substituent. Coumarins bearing electron‑withdrawing groups at C3 were less phototoxic, whereas those with halogens at C3 displayed enhanced activity. The target compound’s 3,4‑dimethyl substitution pattern (electron‑donating) and moderately lipophilic 7‑O‑side chain (logP 3.74) place it in an intermediate risk category relative to known phototoxic psoralens.

phototoxicity 7-oxycoumarin keratinocytes safety screening

Synthetic Versatility – Presence of a Free Carboxylic Acid Handle vs. Ester or Amide Analogs

The target compound bears a free carboxylic acid (pKₐ ≈3.24, one H‑bond donor) [1], whereas many commercially available 7‑oxycoumarin analogs are supplied as methyl esters (e.g., methyl 2‑[(3,4‑dimethyl‑2‑oxo‑2H‑chromen‑7‑yl)oxy]‑2‑phenylacetate, MW 338.4) or sulfonate esters that lack a straightforward conjugation handle [2]. The carboxylic acid enables direct amide coupling, biotinylation, or fluorophore conjugation without prior hydrolysis or deprotection steps, reducing synthetic overhead by 1–2 steps in probe development workflows.

carboxylic acid handle derivatization amide coupling probe design

Enantiomeric Purity – Racemic Mixture vs. Single Enantiomer Availability

The target compound is supplied as a racemic mixture (confirmed by ChemDiv: “STEREO: RACEMIC MIXTURE”) . The (S)‑enantiomer is available separately as (2S)‑2‑[(3,4‑dimethyl‑2‑oxo‑2H‑chromen‑7‑yl)oxy]‑2‑phenylacetic acid or its methyl ester from select vendors [1]. In biological systems where the target (e.g., MAO‑A) exhibits stereospecific ligand recognition, the racemate may show attenuated potency or altered pharmacokinetics compared to the eutomer. Procurement of the racemate is appropriate for initial high‑throughput screening, but chiral resolution or separate enantiomer sourcing is required for lead optimization studies.

racemic enantiomer stereochemistry chiral

[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid – Recommended Application Scenarios Based on Verified Differentiation


Neuroscience Screening Libraries for MAO‑A Inhibitor Discovery

The target compound is best deployed as a diversity element in 7‑oxycoumarin‑focused screening sets for MAO‑A inhibitor discovery. Its 3,4‑dimethyl‑7‑oxycoumarin core is associated with picomolar MAO‑A Kᵢ values and >70,000‑fold selectivity over MAO‑B in rat brain homogenate assays [1], making it a strong candidate for hit identification in antidepressant or anxiolytic programs. The free carboxylic acid allows direct conjugation to carriers or surfaces for SPR‑based binding assays.

Chemical Biology – Fluorescent Probe or Affinity Reagent Conjugation

The carboxylic acid handle enables one‑step amide coupling to fluorophores (e.g., dansyl, BODIPY) or biotin for target engagement studies. Compared to ester analogs that require saponification, this compound saves 1–2 synthetic steps and reduces the risk of racemization [2]. The coumarin core itself is fluorescent and may serve as an intrinsic reporter in cellular uptake experiments, though phototoxicity should be controlled for by using low‑UVA conditions as indicated by keratinocyte screening data [3].

Physicochemical Comparator in ADME/Tox Profiling Panels

With a logP of 3.74 contrasting with a logD₇.₄ of 0.30 [1], this compound serves as a useful test article for evaluating the impact of ionizable carboxylic acids on passive permeability and plasma protein binding in coumarin series. It can be benchmarked against the simpler 2‑[(3,4‑dimethyl‑2‑oxo‑2H‑chromen‑7‑yl)oxy]acetic acid (logP 1.98) to isolate the contribution of the phenyl ring to lipophilicity and membrane partitioning.

Reference Racemate for Chiral Method Development

The compound’s racemic nature, combined with the commercial availability of the (S)‑enantiomer [2], makes it a practical reference standard for developing chiral HPLC or SFC separation methods applicable to α‑aryloxy acid coumarin libraries. This supports medicinal chemistry campaigns where enantiomeric resolution is required for SAR refinement.

Quote Request

Request a Quote for [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.